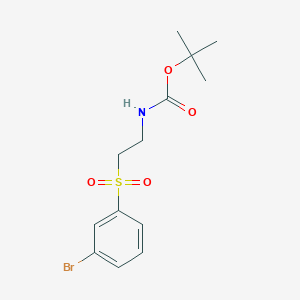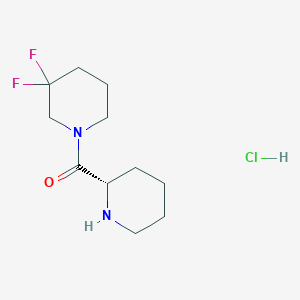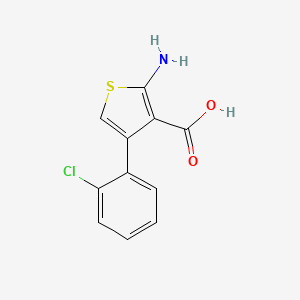
6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of 6-methylbenzimidazole with 1,1,2,2-tetrafluoroethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the tetrafluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms in the tetrafluoroethyl group enhance the compound’s ability to interact with biological molecules, potentially inhibiting the function of enzymes or receptors. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in specific interactions that can modulate biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromone
- 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)benzothiazole
- 6-Methyl-2-(1,1,2,2-tetrafluoroethyl)benzoxazole
Uniqueness
6-Methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific chemical properties such as high thermal stability and resistance to oxidation. The presence of the tetrafluoroethyl group further enhances these properties, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H8F4N2 |
|---|---|
Peso molecular |
232.18 g/mol |
Nombre IUPAC |
6-methyl-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H8F4N2/c1-5-2-3-6-7(4-5)16-9(15-6)10(13,14)8(11)12/h2-4,8H,1H3,(H,15,16) |
Clave InChI |
OKLUCYPTQRSTNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)





![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)


![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)
![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)
